RMC-7977

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C47H60N8O6S |

|---|---|

Poids moléculaire |

865.1 g/mol |

Nom IUPAC |

(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide |

InChI |

InChI=1S/C47H60N8O6S/c1-6-54-39-12-9-28-18-31(39)33(43(54)32-19-30(22-48-42(32)27(2)59-5)53-16-14-52(15-17-53)29-10-11-29)21-47(3,4)26-61-46(58)36-8-7-13-55(51-36)45(57)37(20-40-49-38(28)25-62-40)50-44(56)41-34-23-60-24-35(34)41/h9,12,18-19,22,25,27,29,34-37,41,51H,6-8,10-11,13-17,20-21,23-24,26H2,1-5H3,(H,50,56)/t27-,34-,35+,36-,37-,41?/m0/s1 |

Clé InChI |

NBLZKEHVVJSAAY-UDSCPAMHSA-N |

SMILES isomérique |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C8CC8)[C@H](C)OC)(C)C)NC(=O)C9[C@H]1[C@@H]9COC1 |

SMILES canonique |

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C8CC8)C(C)OC)(C)C)NC(=O)C9C1C9COC1 |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Architecture of RMC-7977: A Tri-Complex Approach to Pan-RAS Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 20, 2025

Executive Summary

RMC-7977 is a first-in-class, orally bioavailable, small molecule inhibitor that targets the active, GTP-bound (ON) state of the RAS family of oncoproteins. Its novel mechanism of action relies on the formation of a stable ternary complex, or "tri-complex," involving the intracellular chaperone protein Cyclophilin A (CYPA) and a RAS protein (KRAS, NRAS, or HRAS), irrespective of its mutational status.[1][2][3][4] This guide provides a comprehensive technical overview of the molecular target and mechanism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and processes.

Primary Molecular Target: The RAS-GTP•CYPA Complex

The direct molecular target of this compound is not the RAS protein alone, but rather the neomorphic interface created upon the inhibitor-induced association of RAS and Cyclophilin A (CYPA). This compound acts as a "molecular glue," first binding to CYPA to form a binary complex.[5] This new molecular entity then possesses high affinity for the active, GTP-bound conformation of all RAS isoforms (KRAS, NRAS, and HRAS), including both wild-type and oncogenic mutant variants.[6][7]

The resulting this compound•CYPA•RAS-GTP tri-complex is the pharmacologically active entity.[2] By docking CYPA onto the critical Switch I and II regions of RAS, the complex sterically blocks the binding of downstream effector proteins, such as RAF, PI3K, and RALGDS, thereby inhibiting oncogenic signaling.[5][8] Additionally, a dual mechanism has been identified wherein the tri-complex formation can stimulate the intrinsic GTPase activity of RAS, promoting its conversion to the inactive GDP-bound state.[9]

Quantitative Data

The binding affinities and cellular potency of this compound have been extensively characterized using various biochemical and cell-based assays.

Table 1: Biophysical Binding Affinities

This table summarizes the dissociation constants (Kd) for the sequential binding events leading to tri-complex formation, as determined by Surface Plasmon Resonance (SPR).

| Binding Event | Ligand | Analyte | Dissociation Constant (Kd) | Reference(s) |

| Step 1: Binary Complex Formation (Kd1) | This compound | CYPA | 195 nM | [3][8] |

| Step 2: Tri-Complex Formation (Kd2) | This compound•CYPA | KRAS (WT) | 85 - 120 nM | [3][8] |

| This compound•CYPA | NRAS (WT) | 98 nM | [3] | |

| This compound•CYPA | HRAS (WT) | 90 nM | [3] |

Note: Kd2 values for common oncogenic RAS mutants were found to be within 3-fold of the wild-type values.[3]

Table 2: Cellular Activity and Potency

This table presents the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of this compound in various cellular contexts.

| Assay Type | Endpoint Measurement | Representative Value(s) | Reference(s) |

| Target Engagement | pERK Inhibition (EC50) | 2.20 nM | [3][8] |

| Antiproliferative Activity | Cell Proliferation (EC50) | 0.421 nM | [3][8] |

| Antiproliferative Activity | IC50 in various AML cell lines | 5 - 33 nM | [4] |

| Pharmacodynamic Response | DUSP6 Inhibition (EC50) in NCI-H441 cells | 130 nM | [9] |

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FFFFFF", fontcolor="#202124"]; GEF [label="GEF\n(e.g., SOS1)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS\n(KRAS, NRAS, HRAS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RMC7977_CYPA [label="this compound•CYPA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// MAPK Pathway RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"];

// PI3K Pathway PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FFFFFF", fontcolor="#202124"];

// Downstream Effects Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> GEF [color="#34A853"]; GEF -> RAS [label="GTP", color="#34A853"]; RMC7977_CYPA -> RAS [label="Inhibition", color="#EA4335", style=bold, arrowtail=tee, dir=back];

// Pathway Connections RAS -> RAF [color="#34A853"]; RAS -> PI3K [color="#34A853"]; RAF -> MEK [color="#34A853"]; MEK -> ERK [color="#34A853"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; ERK -> Proliferation [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; } Inhibition of RAS Downstream Signaling.

Key Experimental Protocols

The following protocols are synthesized from primary research literature and are foundational to the characterization of this compound's mechanism of action.

Live-Cell NanoBRET Assay for Tri-Complex Formation

This assay is used to monitor the formation of the KRAS•CYPA complex and the simultaneous disruption of the KRAS•CRAF interaction in real-time within living cells.[3]

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures protein proximity. Energy is transferred from a luciferase donor (e.g., NanoLuc-KRAS) to a fluorescent acceptor (e.g., HaloTag-CYPA or Venus-CRAF) only when they are within ~10 nm. Complex formation increases the BRET signal, while disruption of an interaction decreases it.[10][11][12]

-

Reagents:

-

Plasmids encoding donor and acceptor fusion proteins (e.g., N-terminally tagged NanoLuc-KRASG12V and C-terminally tagged CYPA-HaloTag).

-

Transfection reagent (e.g., Lipofectamine).

-

HaloTag NanoBRET 618 Ligand (acceptor substrate).

-

Nano-Glo Live Cell Reagent (luciferase substrate).

-

This compound stock solution in DMSO.

-

-

Protocol Outline:

-

Transfection: Co-transfect cells with plasmids encoding the BRET donor and acceptor pairs. Culture for 24-48 hours to allow protein expression.

-

Seeding: Plate the transfected cells into white, opaque 96-well microplates.

-

Treatment: Treat cells with this compound (e.g., a final concentration of 50 nM) or DMSO vehicle control.[3][7]

-

Labeling: Add the HaloTag acceptor substrate and incubate.

-

Reading: Add the Nano-Glo luciferase substrate and immediately measure luminescence at two wavelengths (e.g., 460 nm for donor and >610 nm for acceptor) using a BRET-capable plate reader.

-

Analysis: Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission. An increase in the ratio over time indicates complex formation, while a decrease indicates disruption of an interaction.

-

Western Blotting for RAS Pathway Inhibition

This method is used to quantify the inhibition of downstream signaling by measuring the phosphorylation status of key pathway components like ERK.[14]

-

Principle: SDS-PAGE separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to the protein of interest (e.g., total ERK) and its phosphorylated form (pERK).

-

Cell Lines: RAS-dependent cancer cell lines (e.g., NCI-H441, AsPC-1).[3]

-

Reagents:

-

This compound stock solution in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-Vinculin (loading control).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (e.g., ECL).

-

-

Protocol Outline:

-

Treatment: Seed cells and allow them to adhere. Treat with a dose-response curve of this compound (e.g., 0.1 nM to 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM) for specified durations (e.g., 2, 4, 24, 48 hours).[3]

-

Lysis: Wash cells with cold PBS and lyse on ice.

-

Quantification: Determine protein concentration of lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C.

-

Secondary Incubation: Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Apply chemiluminescent substrate and image the blot using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize pERK levels to total ERK and the loading control.

-

Cell Proliferation / Viability Assay

This assay determines the antiproliferative effect of this compound across a broad range of cancer cell lines.

-

Principle: The PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay uses a DNA barcoding method to test the viability of hundreds of cell lines in a single pooled experiment, providing a large-scale view of compound sensitivity.[2][15]

-

Cell Lines: A large panel of human tumor cell lines (e.g., 796 lines in the PRISM cell set).[2]

-

Reagents:

-

Barcoded cancer cell lines.

-

This compound stock solution in DMSO.

-

Luminex beads for barcode detection.

-

-

Protocol Outline:

-

Pooling: Combine hundreds of uniquely barcoded cell lines into a single pool.

-

Plating: Aliquot the cell pool into multi-well plates.

-

Dosing: Treat the plates with a concentration gradient of this compound for a set period (e.g., 5 days).

-

Lysis & Hybridization: Lyse the cells and hybridize the barcode mRNA to their corresponding Luminex beads.

-

Detection: Analyze the beads using a Luminex detector to quantify the abundance of each cell line's barcode.

-

Analysis: Compare the barcode abundance in treated wells to control wells to determine the relative viability of each cell line. Calculate EC50 or Area Under the Curve (AUC) values as a measure of sensitivity.[2]

-

// Nodes Biochem [label="Biochemical Assays\n(e.g., SPR, TR-FRET)", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; CellBased [label="Cell-Based Assays", shape=invtrapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Measure Binding Affinity\n(Kd1, Kd2)", fillcolor="#FFFFFF", fontcolor="#202124"]; BRET [label="Confirm Tri-Complex\nFormation in Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Western [label="Assess Pathway\nInhibition (pERK)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prolif [label="Determine\nAntiproliferative Effect", fillcolor="#FFFFFF", fontcolor="#202124"]; Potency [label="Establish Potency\n(EC50, IC50)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MoA [label="Elucidate Mechanism\nof Action (MoA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Biochem -> Binding; CellBased -> BRET; CellBased -> Western; CellBased -> Prolif;

Binding -> MoA; BRET -> MoA; Western -> Potency; Prolif -> Potency; MoA -> Potency [style=dashed]; } Workflow for this compound Characterization.

References

- 1. bnl.gov [bnl.gov]

- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. Studying RAS Interactions in Live Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ras | TargetMol [targetmol.com]

- 8. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BRET-based RAS biosensors that show a novel small molecule is an inhibitor of RAS-effector protein-protein interactions | eLife [elifesciences.org]

- 11. Bioluminescence resonance energy transfer-based imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

RMC-7977: A Technical Guide to a First-in-Class Pan-RAS(ON) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-7977 is a potent, orally bioavailable, preclinical tool compound that represents a novel class of pan-RAS inhibitors. It selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS). Its unique mechanism of action involves forming a tri-complex with the intracellular chaperone Cyclophilin A (CYPA) and RAS(ON), sterically hindering the interaction of RAS with its downstream effectors and thereby inhibiting oncogenic signaling.[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies used to characterize this compound. This compound serves as a key preclinical tool compound representative of the clinical candidate RMC-6236.[4][5]

Discovery and Development

This compound was identified through a structure-guided drug design and optimization process, originating from a derivative of the natural product sanglifehrin A, a known Cyclophilin A (CYPA) inhibitor.[1] The core concept was to develop a molecule that could engage CYPA and, in doing so, create a new binding surface for the active form of RAS proteins.[3] This innovative "molecular glue" approach circumvents the historically challenging task of directly targeting the shallow effector-binding domains of RAS. The optimization of a thiazole/piperazine moiety was crucial in enhancing binding affinity, cellular potency, and oral bioavailability.[1]

Mechanism of Action

This compound functions as a RAS(ON) multi-selective inhibitor.[2] Unlike inhibitors that target the inactive, GDP-bound state of a specific RAS mutant (e.g., KRAS G12C inhibitors), this compound is effective against a broad spectrum of RAS mutations and also inhibits wild-type RAS when in its active conformation.[1][6]

The key steps in its mechanism are:

-

Binding to Cyclophilin A (CYPA): this compound first binds to the ubiquitous intracellular chaperone protein, CYPA.[2]

-

Tri-Complex Formation: The this compound-CYPA binary complex then binds with high affinity to the active, GTP-bound conformation of RAS proteins.[1][2]

-

Steric Hindrance: This ternary complex (this compound-CYPA-RAS(ON)) sterically blocks the interaction of RAS with its downstream effector proteins, such as RAF, PI3K, and RAL-GDS.[1][7]

-

Inhibition of Downstream Signaling: By preventing effector binding, this compound effectively shuts down the MAPK and PI3K-AKT signaling pathways, which are critical for tumor cell proliferation and survival.[1][8]

This mechanism allows this compound to overcome resistance mechanisms that can emerge with mutant-selective inhibitors, such as the activation of wild-type RAS.[3][9]

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinities and In Vitro Potency

| Parameter | Value | Assay/System | Reference |

| Binding Affinity (Kd1) | 195 nM | This compound to CYPA | [1] |

| Binding Affinity (Kd2) | 85 nM | This compound-CYPA to KRAS | [1] |

| pERK Inhibition (EC50) | 0.421 nM | Cellular Assay | [1] |

| Proliferation (EC50) | 2.20 nM | Cellular Assay | [1] |

| KRASG12X Mutant Cell Lines (Median EC50) | 2.40 nM | Cell Viability Assay | [6] |

| NRAS & HRAS Mutant Cell Lines (Median EC50) | 6.76 nM | Cell Viability Assay | [6] |

| RTK-driven Cell Lines (Median EC50) | 6.14 nM | Cell Viability Assay | [6] |

| AML Cell Lines (IC50) | 5-33 nM | Proliferation Assay (96h) | [6] |

Table 2: Pharmacokinetics and In Vivo Efficacy

| Parameter | Value | Model System | Reference |

| Oral Bioavailability (F) | 63% | In vivo | [1] |

| EC50 (DUSP6 Inhibition) | 142 nM | Capan-1 Xenograft Tumors | [6] |

| EC50 (DUSP6 Inhibition) | 3205 nM | Normal Colon Tissue | [1] |

| EC50 (DUSP6 Inhibition) | 1096 nM | Normal Skin Tissue | [1] |

| Tumor Regression | 30-98% | 7/10 PDAC xenograft models (10 mg/kg, q.d.) | [2] |

| Leukemia Reduction (vs. Vehicle) | 99.5% (monotherapy) | RAS-mutant AML PDX model | [4] |

| Leukemia Reduction (vs. Vehicle) | 99.9% (+ venetoclax) | RAS-mutant AML PDX model | [4] |

Experimental Protocols

Detailed, step-by-step protocols for this compound are proprietary to Revolution Medicines. However, based on published literature, the following sections describe the general methodologies employed in the preclinical evaluation of this compound and similar pan-RAS inhibitors.

In Vitro Assays

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight at 37°C and 5% CO2.

-

Compound Treatment: this compound is serially diluted to various concentrations in the growth medium. The existing medium is removed from the cell plates, and 100 µL of the medium containing the different concentrations of the inhibitor is added. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 72 or 96 hours) at 37°C and 5% CO2.[6]

-

Assay Procedure: The plate and the CellTiter-Glo® reagent are equilibrated to room temperature. 100 µL of the reagent is added to each well, and the contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is read using a plate reader. The data is normalized to the vehicle control to determine the percentage of cell viability, and EC50/IC50 values are calculated using non-linear regression.

This technique is used to detect the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT, to confirm target engagement and downstream inhibition.

-

Cell Culture and Treatment: Cells are grown in 6-well plates to 70-80% confluency and then treated with various concentrations of this compound for a specified time (e.g., 4 or 24 hours).[6][10]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the extent of pathway inhibition.

The workflow for these in vitro experiments is depicted below.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: Human tumor cells or fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG or nude mice).[2][4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and vehicle control groups. This compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg, once daily).[2]

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The general health and body weight of the mice are also monitored.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot, qRT-PCR for DUSP6 expression) to confirm target engagement in vivo.[2]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.

Conclusion and Future Directions

This compound is a pioneering pan-RAS(ON) inhibitor that has demonstrated significant preclinical activity across a wide range of RAS-addicted cancer models.[3] Its unique tri-complex mechanism of action provides a novel strategy for targeting both mutant and wild-type active RAS, offering the potential to treat a broader patient population and overcome resistance to mutant-selective inhibitors.[1][9] The robust preclinical data package for this compound has provided a strong rationale for the clinical investigation of this class of molecules, with the related compound RMC-6236 currently in clinical trials.[5][9] Future research will likely focus on identifying predictive biomarkers of response, exploring rational combination therapies to further enhance efficacy and durability, and understanding potential mechanisms of acquired resistance to this new class of pan-RAS inhibitors.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological restoration of GTP hydrolysis by mutant RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Preclinical Profile of RMC-7977: A Multi-selective RAS(ON) Inhibitor for KRAS-Mutant Cancers

An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical data for RMC-7977, a first-in-class, potent, and orally bioavailable small molecule inhibitor of GTP-bound RAS (RAS(ON)). This compound demonstrates broad activity against both mutant and wild-type forms of KRAS, NRAS, and HRAS, positioning it as a promising therapeutic strategy for a wide range of RAS-addicted cancers, with a particular focus on those harboring KRAS mutations.

Mechanism of Action

This compound employs a novel mechanism of action, functioning as a "molecular glue." It forms a stable tri-complex with the intracellular chaperone protein cyclophilin A (CYPA) and the active, GTP-bound form of RAS. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, including the MAPK pathway.[1][2] This multi-selective approach allows this compound to target a wide spectrum of RAS mutations, including various KRAS G12X mutations, and also overcome resistance mechanisms that arise from the activation of wild-type RAS.[1][3]

In Vitro Activity

This compound has demonstrated potent and broad anti-proliferative activity across a wide range of human cancer cell lines harboring various KRAS mutations.

| Parameter | Value | Cell Line/Context | Reference |

| pERK EC50 | 0.421 nmol/L | Pancreatic Ductal Adenocarcinoma (PDAC) cells | [1] |

| Proliferation EC50 | 2.20 nmol/L | Pancreatic Ductal Adenocarcinoma (PDAC) cells | [1] |

| CYPA Binding (Kd1) | 195 nmol/L | Biochemical Assay | [1] |

| KRAS Binding (Kd2) | 85 nmol/L | Biochemical Assay | [1] |

| IC50 Range | 5 - 33 nM | AML cell lines (FLT3-ITD, KIT, NRAS, KRAS mutant) | [4] |

In Vivo Efficacy

Preclinical studies in various xenograft and patient-derived xenograft (PDX) models of KRAS-mutant cancers have shown significant anti-tumor activity of this compound at well-tolerated doses.

| Cancer Type | Model | Key Findings | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | CDX & PDX | Significant tumor growth inhibition and improved overall survival. | [1][5] |

| Non-Small Cell Lung Cancer (NSCLC) | CDX | Robust and durable anti-tumor activity. | [6] |

| Colorectal Cancer (CRC) | CDX & PDX | Tumor regression observed in a subset of models. | [3] |

| Acute Myeloid Leukemia (AML) | PDX | Significant reduction in leukemic burden. | [7][8] |

| Cholangiocarcinoma | Xenografts & Allografts | Tumor regression and growth delay observed. | [9][10] |

Combination Therapies

The preclinical data suggests that this compound can be effectively combined with other targeted agents to enhance anti-tumor activity and overcome resistance.

| Combination Agent | Cancer Type | Rationale & Outcome | Reference |

| IAG933 (TEAD inhibitor) | PDAC | Overcomes resistance mediated by MYC copy number alterations. Additive or synergistic effects observed. | [1] |

| Gilteritinib (FLT3 inhibitor) | AML | Resensitizes FLT3-ITD and NRAS co-mutant AML to FLT3 inhibition. Striking reduction in leukemic burden. | [7] |

| Venetoclax (BCL2 inhibitor) | AML | Synergistic effects in inhibiting proliferation and inducing apoptosis in venetoclax-resistant AML cell lines. | [4][7] |

| RMC-4998 (RAS(ON) G12C inhibitor) | NSCLC | Dramatically improved anti-tumor activity compared to monotherapy in KRAS G12C-mutated models. | [6] |

| SHP2 and JAK2 inhibitors | Cholangiocarcinoma | Synergistic effects observed in preclinical models. | [9] |

Experimental Protocols

Cell Viability Assays

Cell proliferation and viability were assessed using various methods, including the PRISM multiplex cell line screening and standard caspase-3/7 assays for apoptosis.[4][5] Cancer cell lines were typically treated with a dose-response range of this compound for a specified period (e.g., 72 hours) before measuring cell viability.[11]

Western Blotting

To assess the impact of this compound on RAS signaling, western blotting was used to measure the phosphorylation levels of downstream effector proteins such as ERK1/2.[1][11] Cell lysates were collected after treatment with this compound, and protein levels were quantified to determine the extent of pathway inhibition.

In Vivo Xenograft Studies

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously or orthotopically into immunocompromised mice.[5][8] Once tumors were established, mice were treated with this compound or vehicle control, and tumor volume was measured regularly to assess anti-tumor efficacy.[7][8] For AML models, the percentage of human CD45+ cells in the bone marrow was analyzed to determine leukemic burden.[7][8]

Conclusion

The comprehensive preclinical data for this compound strongly support its development as a novel therapeutic for KRAS-mutant cancers. Its unique mechanism of action, potent and broad in vitro and in vivo activity, and promising combination potential highlight its promise to address the significant unmet medical need in this patient population. A related RAS(ON) multi-selective inhibitor, RMC-6236, is currently being evaluated in clinical trials.[4][6]

References

- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. iris.unito.it [iris.unito.it]

- 4. ashpublications.org [ashpublications.org]

- 5. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revolution Medicines Announces Publication Demonstrating Robust Anti-Tumor Activity of RAS(ON) Inhibitors in Preclinical Models of Refractory KRAS-Mutated Non-Small Cell Lung Cancer | Revolution Medicines [ir.revmed.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. academic.oup.com [academic.oup.com]

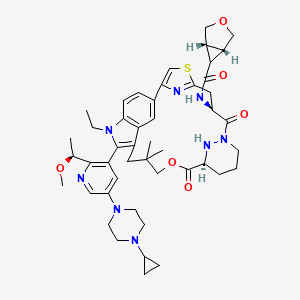

RMC-7977 tri-complex formation with cyclophilin A and RAS

RMC-7977: A Tri-Complex Approach to Inhibit Active RAS

A Technical Guide on the Molecular Mechanism, Experimental Validation, and Therapeutic Potential of a Novel Pan-RAS Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of this compound, a first-in-class, orally bioavailable small molecule that acts as a molecular glue to inhibit the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins.[1][2][3][4] It functions through a unique mechanism, forming a ternary or "tri-complex" with the abundant intracellular chaperone protein, cyclophilin A (CYPA), and RAS(ON).[2][5][6][7][8] This guide will delve into the formation of this tri-complex, the downstream consequences on oncogenic signaling, the quantitative biophysical and cellular data, and the detailed experimental protocols used for its characterization.

Mechanism of Action: A Molecular Glue Strategy

This compound represents a novel therapeutic strategy that leverages a "molecular glue" approach.[9] Instead of directly binding to a native pocket on the target protein, this compound first engages a highly expressed cellular chaperone, cyclophilin A (CYPA). This binding event creates a new, or "neomorphic," surface on the CYPA protein.[6][10][11] The resulting this compound:CYPA binary complex then possesses a high affinity for the active, GTP-bound conformation of RAS proteins (KRAS, NRAS, and HRAS).[2][3]

The formation of the stable CYPA:this compound:RAS(ON) tri-complex sterically blocks the Switch I and II regions of RAS.[12] These regions are critical for the interaction of RAS with its downstream effector proteins, such as RAF, PI3K, and RALGDS.[10][12] By physically preventing these protein-protein interactions, this compound effectively shuts down the oncogenic signaling cascades, primarily the MAPK pathway (RAS-RAF-MEK-ERK), that drive tumor cell proliferation and survival.[1][13]

References

- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validate User [ashpublications.org]

- 7. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revolution Medicines Announces Publication Describing Molecular Basis of Tri-Complex Inhibitors Targeting Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 12. researchgate.net [researchgate.net]

- 13. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]

RMC-7977: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-7977 is a preclinical, potent, and orally bioavailable small molecule inhibitor that represents a significant advancement in the challenging field of RAS-targeted cancer therapy.[1][2] It functions as a multi-selective inhibitor of the active, GTP-bound state of RAS proteins (RAS(ON)), including KRAS, NRAS, and HRAS, irrespective of their mutation status.[2] The unique mechanism of action of this compound involves the formation of a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[2] This tri-complex sterically hinders the interaction of RAS with its downstream effector proteins, thereby impeding oncogenic signaling.[2] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: The Tri-Complex Formation

This compound's innovative mechanism relies on its ability to bind to both CYPA and RAS-GTP simultaneously, creating a stable ternary complex. This action effectively sequesters the active form of RAS, preventing its engagement with downstream signaling molecules crucial for cell proliferation and survival.

Affected Cellular Pathways

The primary consequence of this compound-mediated RAS inhibition is the suppression of two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.

RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound treatment leads to a dose-dependent reduction in the phosphorylation of key components of this pathway, including CRAF, MEK, ERK, and RSK.[3][4] This inhibition has been consistently observed across a wide range of cancer cell lines harboring various RAS mutations.[4]

PI3K-AKT-mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling axis downstream of RAS that governs cell growth, metabolism, and survival. The effect of this compound on this pathway is more nuanced and appears to be dependent on the specific KRAS mutation.[5][6] Studies have shown that cell lines with KRAS G12 mutations exhibit a more significant reduction in PI3K pathway activity upon this compound treatment compared to those with Q61 mutations.[6] This suggests that KRAS G12 mutants are more reliant on direct RAS-mediated PI3K activation.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | KRAS Mutation | Assay | Endpoint | IC50 / EC50 (nM) | Reference |

| Multiple | Pancreatic Ductal Adenocarcinoma | G12X | Proliferation | - | Low nanomolar | [7] |

| HPAF-II | Pancreatic Ductal Adenocarcinoma | G12D | Cell Viability | - | ~1 | [7] |

| HuP-T4 | Pancreatic Ductal Adenocarcinoma | G12V | Cell Viability | - | ~1 | [7] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | Cell Viability | - | ~10 | [7] |

| PSN-1 | Pancreatic Ductal Adenocarcinoma | G12R | Cell Viability | - | ~1 | [7] |

| Hs 766T | Pancreatic Ductal Adenocarcinoma | Q61H | Cell Viability | - | >100 | [7] |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | WT (BRAF mutant) | Cell Viability | - | >1000 | [7] |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | pERK Inhibition | DUSP6 levels | 130 | [8] |

| Multiple | Acute Myeloid Leukemia | Various | Proliferation | - | 5 - 33 | [3] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | pERK Inhibition | - | 2.20 | [8] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Proliferation | - | 0.421 | [8] |

| KRAS G12X Mutant Cell Lines | Various | G12X | Proliferation | - | Median EC50 = 2.40 | [9] |

| NRAS/HRAS Mutant Cell Lines | Various | Various | Proliferation | - | Median EC50 = 6.76 | [9] |

| RTK Activated Cell Lines | Various | WT | Proliferation | - | Median EC50 = 6.14 | [9] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Outcome | Reference |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 10 mg/kg, p.o., daily for 28 days | 83% mean tumor regression | [8] |

| 15 PDAC, CRC, NSCLC models | Various | G12X | 10 mg/kg, p.o., daily for 4-6 weeks | Mean tumor regression in 9/15 models | [8] |

| Capan-1 | Pancreatic Ductal Adenocarcinoma | G12V | 10-50 mg/kg, p.o., single dose | Effective inhibition of RAS-MAPK signaling | [9] |

| PDX model | Non-Small Cell Lung Cancer | G12C (Sotorasib resistant) | 10 mg/kg, p.o., daily for 28 days | Inhibition of adaptive resistance | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound. For precise replication, consulting the supplementary materials of the cited publications is recommended.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the anti-cancer activity of this compound.

-

Objective: To determine the concentration of this compound that inhibits cell growth or viability by 50% (IC50 or EC50).

-

General Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).

-

Add a viability reagent such as MTS or resazurin, or use an ATP-based assay like CellTiter-Glo.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate IC50/EC50 values using non-linear regression.

-

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing direct evidence of pathway inhibition.

-

Objective: To quantify the reduction in phosphorylated ERK (pERK), AKT (pAKT), and other downstream effectors of the RAS pathway following this compound treatment.

-

General Protocol:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-pERK, anti-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy and tolerability of this compound in a physiological context.

-

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

-

General Protocol:

-

Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound orally at a specified dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression of target genes that are regulated by the RAS pathway.

-

Objective: To quantify the change in mRNA levels of RAS-responsive genes, such as DUSP6, upon this compound treatment.

-

General Protocol:

-

Treat cells or tissues with this compound.

-

Isolate total RNA using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the target gene (e.g., DUSP6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the delta-delta Ct method to determine the relative fold change in gene expression.

-

Mechanisms of Resistance

A potential mechanism of resistance to this compound is the amplification of the MYC oncogene, a key downstream transcription factor in the RAS pathway.[10] In preclinical models, MYC copy number gains were observed in tumors that relapsed after an initial response to this compound.[10] This suggests that overcoming MYC-driven resistance may be a critical strategy for enhancing the long-term efficacy of this compound. Combination therapies, for instance with TEAD inhibitors, have shown promise in overcoming this resistance.[10]

Conclusion

This compound is a promising preclinical RAS(ON) inhibitor that effectively targets the core signaling pathways driving a significant portion of human cancers. Its unique tri-complex mechanism of action leads to the potent and selective inhibition of the MAPK and, in certain contexts, the PI3K pathways, resulting in significant anti-proliferative and pro-apoptotic effects. The comprehensive data from in vitro and in vivo studies provide a strong rationale for the clinical development of this class of inhibitors. Further research into combination strategies and mechanisms of resistance will be crucial in realizing the full therapeutic potential of targeting active RAS.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumour-selective activity of RAS-GTP inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. aacrjournals.org [aacrjournals.org]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

The Selectivity Profile of RMC-7977: A Pan-RAS(ON) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-7977 is a potent, orally bioavailable, small-molecule inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins, including KRAS, HRAS, and NRAS. Its unique mechanism of action, involving the formation of a stable tri-complex with cyclophilin A (CYPA) and RAS-GTP, offers a promising therapeutic strategy for a broad range of RAS-addicted cancers.[1][2][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and relevant signaling pathways.

Mechanism of Action

This compound functions as a molecular glue, first binding to the ubiquitously expressed chaperone protein, cyclophilin A (CYPA).[1] This binary complex then presents a novel surface that specifically recognizes and binds to the Switch I and II regions of RAS proteins when they are in their active GTP-bound conformation.[4] The resulting stable, non-covalent tri-complex of CYPA-RMC-7977-RAS(ON) sterically hinders the interaction of RAS with its downstream effectors, such as RAF, PI3K, and RAL-GDS, thereby inhibiting oncogenic signaling.[1][4]

Quantitative Selectivity Profile

The selectivity of this compound is characterized by its binding affinity for CYPA and various RAS isoforms, as well as its cellular potency in inhibiting downstream signaling and proliferation.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Target/Assay | Value | Reference |

| Binding Affinity (Kd1) | Cyclophilin A (CYPA) | 195 nM | [1] |

| Binding Affinity (Kd2) | KRAS (GTP-bound) | 85 nM | [1] |

| HRAS (GTP-bound) | ~90 nM | ||

| NRAS (GTP-bound) | ~98 nM | ||

| Cellular Potency (EC50) | pERK Inhibition | 0.421 nM | [1] |

| Cell Proliferation | 2.20 nM | [1] | |

| In Vivo Potency (EC50) | Capan-1 Xenograft Tumors | 142 nM | [1] |

| Normal Colon Tissue | 3205 nM | [1] | |

| Normal Skin Tissue | 1096 nM | [1] |

Experimental Protocols

The following are representative protocols for key assays used to characterize the selectivity profile of this compound.

Cell Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., human pancreatic ductal adenocarcinoma cell lines) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 to 96 hours to allow for effects on cell proliferation.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot for pERK Inhibition

This protocol assesses the ability of this compound to inhibit the RAS-RAF-MEK-ERK signaling pathway by measuring the phosphorylation of ERK.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 2-48 hours). Following treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensities, and the ratio of pERK to total ERK is calculated.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and tolerability of this compound in animal models.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested for analysis of target engagement and downstream signaling inhibition (e.g., by Western blot or RT-qPCR for DUSP6).[2]

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Signaling Pathway Inhibition

This compound's primary mode of action is the disruption of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.

Conclusion

This compound demonstrates a unique selectivity profile as a pan-inhibitor of active RAS isoforms. Its mechanism of forming a tri-complex with CYPA and RAS-GTP effectively blocks downstream oncogenic signaling. The potent in vitro and in vivo activity against a wide range of RAS-mutant cancers, coupled with a favorable therapeutic window, underscores the potential of this compound as a transformative therapy for patients with RAS-driven malignancies. Further clinical investigation of related compounds like RMC-6236 is ongoing.[5]

References

- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on the In Vivo Tolerability of RMC-7977: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-7977 is a first-in-class, orally bioavailable, multi-selective inhibitor of RAS(ON) proteins.[1][2] It represents a significant advancement in targeting RAS-addicted cancers, which have historically been challenging to treat.[1][3] this compound acts as a molecular glue, forming a reversible, high-affinity tri-complex with cyclophilin A (CYPA) and the active, GTP-bound state of both mutant and wild-type RAS isoforms (KRAS, NRAS, and HRAS).[1][4][5] This complex sterically hinders the interaction of RAS with its downstream effector proteins, thereby inhibiting crucial signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and PI3K pathways.[1][6] This document provides a technical summary of the early preclinical findings on the in vivo tolerability of this compound, drawing from available research. This compound is a preclinical tool compound that is representative of the investigational drug daraxonrasib (RMC-6236).[7][8]

In Vivo Tolerability Profile

Preclinical studies across a range of cancer models have consistently demonstrated that this compound is well-tolerated at doses that exhibit robust and durable anti-tumor activity.[2][4][9] A key observation from these studies is the differential effect of this compound on tumor versus normal tissues, suggesting a favorable therapeutic window.[10][11]

Tumor-Selective Effects

Pharmacological analyses have revealed that while this compound induces significant apoptosis and sustained proliferative arrest in tumor tissues, its effect on normal, healthy tissues is characterized by only transient decreases in proliferation without evidence of apoptosis.[10][11] This tumor-selective activity is a critical aspect of its tolerability profile. In murine models of pancreatic ductal adenocarcinoma (PDAC), the body weights of mice treated with this compound were comparable to those of control animals, further supporting its tolerability.[10]

Hematopoietic System

Studies in animal models of acute myeloid leukemia (AML) suggest that this compound is likely to have limited hematopoietic toxicity in vivo.[12] This is a significant finding, as myelosuppression is a common dose-limiting toxicity for many anti-cancer agents.

Quantitative Data from Preclinical In Vivo Studies

The following table summarizes key quantitative data from preclinical in vivo studies of this compound, focusing on the experimental models and dosing regimens where tolerability was assessed.

| Animal Model | Cancer Type | Dosing Regimen | Key Tolerability Findings | Citation |

| KPC Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified in abstract | Body weights of treated mice were similar to control mice. | [10] |

| Patient-Derived Xenograft (PDX) | FLT3-ITD Acute Myeloid Leukemia (AML) | 25 mg/kg, q.o.d., oral | Not specified in abstract beyond general tolerability. | [13] |

| Patient-Derived Xenograft (PDX) | KMT2A-PICALM fusion and NRASQ61L AML | 10 mg/kg, q.d., oral | Not specified in abstract beyond general tolerability. | [13] |

| Human Xenograft and Murine Allograft Models | KRAS-mutant Cholangiocarcinoma | Not specified in abstract | Well-tolerated. | [14] |

| Various Xenograft Models (CDX and PDX) | Non-Small Cell Lung Cancer (NSCLC), PDAC, Colorectal Cancer (CRC) | Not specified in abstract | Well-tolerated at doses showing robust anti-tumor activity. | [4] |

Experimental Protocols

In Vivo Formulation

For in vivo studies, this compound was prepared in a vehicle formulation consisting of 10/20/10/60 (%v/v/v/v) of DMSO, PEG 400, Solutol HS15, and water.[10] The same vehicle was used for all control groups.[10]

Animal Models

A variety of in vivo models have been utilized to assess the efficacy and tolerability of this compound, including:

-

Genetically Engineered Mouse Models (GEMMs): Such as the KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) model of pancreatic cancer.[10]

-

Cell Line-Derived Xenografts (CDX): Where human cancer cell lines are implanted into immunocompromised mice.

-

Patient-Derived Xenografts (PDX): In which tumor tissue from a patient is implanted into mice, providing a more clinically relevant model.[1][13]

Assessment of Tolerability

Tolerability in these preclinical models was primarily assessed by:

-

Monitoring body weight: Regular measurement of animal body weight throughout the study period.[10]

-

General health observations: Daily monitoring of the animals for any signs of distress or toxicity.

-

Hematopoietic analysis: In some studies, bone marrow was analyzed for human CD45+ cells to assess leukemic burden and infer effects on the hematopoietic system.[13]

Visualizing the Mechanism of Action and Experimental Logic

To further elucidate the underlying biology and experimental approach, the following diagrams are provided.

References

- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connect.mayoclinic.org [connect.mayoclinic.org]

- 4. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]

- 8. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paper: Preclinical Activity of RAS(ON) Multi-Selective Inhibitor this compound and Therapeutic Combinations in AML with Signaling Mutations [ash.confex.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]

The Role of RMC-7977 in Overcoming RAS Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of inhibitors targeting RAS oncogenes, particularly KRAS, has marked a significant breakthrough in cancer therapy. However, the clinical efficacy of these agents is often limited by both intrinsic and acquired resistance. RMC-7977 is a first-in-class, orally bioavailable, multi-selective inhibitor of RAS(ON), the active, GTP-bound state of RAS proteins. By forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, this compound sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling. This unique mechanism of action allows this compound to overcome common resistance mechanisms that plague other RAS inhibitors, particularly those that target the inactive, GDP-bound state. This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in circumventing RAS inhibitor resistance, details key experimental methodologies, and visualizes the underlying molecular pathways.

Introduction: The Challenge of RAS Inhibitor Resistance

RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Activating mutations in RAS genes, found in nearly 20% of all human cancers, lock RAS in the "ON" state, leading to constitutive activation of downstream pro-growth and survival pathways, most notably the MAPK and PI3K-AKT pathways.[1]

The development of covalent inhibitors targeting the KRAS G12C mutant, such as sotorasib and adagrasib, has validated RAS as a druggable target. These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, trapping it in an "OFF" state. However, their clinical benefit is often transient due to the emergence of resistance.

Mechanisms of resistance to inactive-state RAS inhibitors are multifaceted and include:

-

Reactivation of the MAPK pathway: This can occur through various mechanisms, including feedback activation of upstream receptor tyrosine kinases (RTKs) or mutations in downstream components of the pathway.

-

Secondary mutations in KRAS: These mutations can prevent the binding of the inhibitor to the switch-II pocket.

-

Activation of bypass signaling pathways: Cancer cells can become dependent on alternative signaling pathways, such as the PI3K-AKT pathway, to maintain their growth and survival.[2][3]

-

Histological transformation: In some cases, tumors can undergo a change in their cellular identity, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[4]

This compound: A Novel Mechanism of Action

This compound is a preclinical tool compound representative of a class of RAS(ON) multi-selective inhibitors that includes the clinical candidate RMC-6236.[5] It acts as a molecular glue, forming a stable, non-covalent tri-complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS.[5][6] This tri-complex sterically blocks the interaction of RAS-GTP with its downstream effectors, including RAF and PI3K, thereby inhibiting signaling.[6][7]

A key feature of this compound is its broad activity against both mutant and wild-type isoforms of KRAS, NRAS, and HRAS in their active state.[7][8] This multi-selective approach is critical for overcoming resistance mechanisms that involve the reactivation of wild-type RAS or the emergence of different RAS mutations.

Overcoming Resistance to Other RAS Inhibitors

This compound has demonstrated the ability to overcome resistance to both inactive-state (RAS(OFF)) and other active-state (RAS(ON)) selective inhibitors in preclinical models.

Efficacy in Models with Acquired Resistance to KRAS G12C Inhibitors

In non-small cell lung cancer (NSCLC) models with acquired resistance to the KRAS G12C inhibitor sotorasib, this compound monotherapy and in combination with a RAS(ON) G12C-selective inhibitor (RMC-4998) induced deep and sustained tumor regressions.[6] This suggests that this compound can effectively inhibit the reactivated RAS signaling that drives resistance to G12C-selective inhibitors.

Activity Against Secondary RAS Mutations

Secondary mutations in the switch-II pocket of KRAS G12C can abrogate the binding of covalent inhibitors. This compound, with its different binding mode that relies on the formation of a tri-complex, can overcome resistance driven by such mutations.[6]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated across a wide range of cancer models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | |||

| to CYPA (Kd1) | 195 nmol/L | Recombinant protein | [7] |

| to KRAS (Kd2) | 85 nmol/L | Recombinant protein | [7] |

| Cellular Potency (EC50) | |||

| pERK Inhibition | 0.421 nmol/L | Not specified | [7] |

| Cell Proliferation | 2.20 nmol/L | Not specified | [7] |

| In Vivo Efficacy (EC50) | |||

| Capan-1 Xenograft Tumors | 142 nmol/L | Human PDAC model | [7] |

| Normal Colon Tissue | 3205 nmol/L | Mouse model | [7] |

| Normal Skin Tissue | 1096 nmol/L | Mouse model | [7] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | KPC mouse model | This compound | ~3-fold increase in median survival | |

| NSCLC (KRAS G12C mutant) | Sotorasib-resistant xenografts | This compound | Deep and sustained tumor regressions | [6] |

| Acute Myeloid Leukemia (AML) | Patient-derived xenografts (RAS mutant) | This compound + venetoclax | 99.9% reduction in leukemic burden | [6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the core experimental protocols used to evaluate this compound.

Cell Viability Assays

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Method:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

-

Western Blotting

-

Objective: To assess the effect of this compound on the phosphorylation of downstream effector proteins in the RAS signaling pathway.

-

Method:

-

Cells are treated with this compound or vehicle control for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

In Vivo Xenograft Models

-

Objective: To evaluate the antitumor efficacy and tolerability of this compound in a living organism.

-

Method:

-

Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

-

Mechanisms of Resistance to this compound

While this compound can overcome resistance to other RAS inhibitors, cancer cells can still develop resistance to this agent. Preclinical studies have identified the following potential resistance mechanisms:

-

MYC Amplification: Focal copy number gains in the MYC oncogene have been observed in this compound-resistant tumors.[7] MYC is a transcription factor that receives signals from the RAS pathway, and its amplification can provide a bypass mechanism for cell proliferation.

-

Lineage Plasticity and Histological Transformation: Similar to what is observed with other targeted therapies, tumors may undergo changes in their cellular identity to a state that is less dependent on RAS signaling.[9]

Future Directions and Combination Strategies

The identification of resistance mechanisms to this compound opens up avenues for the development of rational combination therapies. For example, in preclinical models, the combination of this compound with a TEAD inhibitor (IAG933) has been shown to overcome resistance driven by MYC amplification.[7]

Further research is needed to fully elucidate the landscape of resistance to RAS(ON) multi-selective inhibitors and to identify additional effective combination strategies. The clinical development of RMC-6236, a compound with a similar mechanism of action to this compound, will provide valuable insights into the clinical utility of this therapeutic approach.

Conclusion

This compound represents a significant advancement in the quest to effectively target RAS-driven cancers. Its unique mechanism of action, which involves the formation of a tri-complex with CYPA and active RAS-GTP, allows it to overcome many of the resistance mechanisms that limit the efficacy of other RAS inhibitors. The robust preclinical data supporting its broad activity and ability to induce tumor regression in resistant models provide a strong rationale for the continued clinical investigation of RAS(ON) multi-selective inhibitors. A thorough understanding of the mechanisms of action and potential resistance pathways, as detailed in this guide, is essential for the successful development and implementation of this promising new class of cancer therapeutics.

References

- 1. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iris.unito.it [iris.unito.it]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RMC-7977 in Mouse Models of Non-Small Cell Lung Cancer (NSCLC)

For Research Use Only.

Introduction

RMC-7977 is a potent, orally bioavailable, multi-selective inhibitor of RAS(ON), targeting the active, GTP-bound state of various RAS isoforms, including KRAS, NRAS, and HRAS, across a spectrum of mutations.[1][2][3] Its unique mechanism of action involves forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, which sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][4][5][6] Preclinical studies have demonstrated its robust anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC).[1][7][8] this compound has shown efficacy in models with KRAS G12C and G12D mutations and in those with acquired resistance to other RAS inhibitors.[1][4] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of NSCLC.

Mechanism of Action

This compound functions as a molecular glue, first binding to the intracellular chaperone protein cyclophilin A (CYPA). The resulting this compound-CYPA binary complex then binds with high affinity to the active, GTP-bound form of RAS proteins (RAS-GTP). This ternary complex formation sterically blocks the interaction of RAS with its downstream effector proteins, such as RAF, leading to the inhibition of the MAPK signaling pathway.[1][2][5][6]

Data Presentation

In Vivo Efficacy of this compound in NSCLC Mouse Models

The following table summarizes the anti-tumor activity of this compound as a monotherapy and in combination therapy in various NSCLC mouse models.

| Mouse Model | Cancer Type | Treatment | Dosage | Dosing Schedule | Outcome | Reference |

| KL5shCon Allograft | KRASG12C NSCLC | This compound | Not Specified | Not Specified | 50% (4/8) cure rate | [4] |

| KL5shSmarca4 Allograft | KRASG12C NSCLC | This compound | Not Specified | Not Specified | 28.6% (2/7) cure rate | [4] |

| KL5shKeap1 Allograft | KRASG12C NSCLC | This compound | Not Specified | Not Specified | 0% (0/8) cure rate | [4] |

| LKR10 Allograft | KRASG12D NSCLC | This compound | Not Specified | Not Specified | 50% (4/8) cure rate; deep and durable responses | [4] |

| NCI-H2030 Xenograft | KRASG12C NSCLC | This compound + RMC-4998 | Not Specified | Not Specified | Improved activity over single agents | [4] |

| NCI-H2122 Xenograft | KRASG12C NSCLC | This compound + RMC-4998 | Not Specified | Not Specified | Improved activity over single agents | [4] |

| Sotorasib-resistant PDX | KRASG12C NSCLC | This compound | 10 mg/kg | p.o., once daily for 28 days | Inhibited adaptive resistance | [3] |

| Various Xenograft Models | KRASG12X NSCLC | This compound | 10 mg/kg | p.o., once daily for 5 days/week for 90 days | Significant anti-tumor activity and durable tumor regression | [3] |

Experimental Protocols

General Guidelines for In Vivo Studies

-

Animal Housing and Care: All animal studies should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

-

Drug Formulation: this compound is orally bioavailable. For oral gavage (p.o.), a common vehicle is 0.5% methylcellulose in water. The specific formulation may vary, and it is recommended to consult the supplier's instructions.

-

Monitoring: Animals should be monitored regularly for tumor growth, body weight changes, and any signs of toxicity.

Protocol 1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

-

NSCLC cell line (e.g., NCI-H2122, NCI-H2030)

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

-

Matrigel (or similar basement membrane matrix)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture NSCLC cells to 70-80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width2).

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control by oral gavage at the desired dose and schedule (e.g., 10 mg/kg, once daily).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Orthotopic Lung Cancer Model

This protocol is for establishing a more clinically relevant orthotopic model.

Materials:

-

Luciferase-expressing NSCLC cell line

-

Immunocompromised mice

-

Bioluminescence imaging system

-

This compound and vehicle

Procedure:

-

Cell Implantation: Anesthetize the mouse and surgically expose the lung. Inject a small volume (e.g., 20 µL) of cell suspension (e.g., 1 x 105 cells in PBS) into the lung parenchyma.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.

-

Treatment: Once tumors are established (detectable by imaging), begin treatment with this compound or vehicle as described in Protocol 1.

-

Efficacy Assessment: Continue to monitor tumor burden via bioluminescence imaging. Survival can also be used as an endpoint.

Pharmacodynamic Analysis

To assess the on-target activity of this compound, levels of phosphorylated ERK (pERK) in tumor tissue can be measured.

-

Collect tumor samples at various time points after this compound administration.

-

Prepare tumor lysates for Western blotting or tissue sections for immunohistochemistry (IHC).

-

Probe with antibodies against pERK and total ERK to determine the extent of pathway inhibition. A decrease in the pERK/total ERK ratio indicates target engagement.

Experimental Workflow Visualization

Concluding Remarks

This compound is a promising therapeutic agent for NSCLC, demonstrating significant preclinical activity in various mouse models. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanisms of this compound. Careful selection of the appropriate mouse model and adherence to detailed experimental protocols are crucial for obtaining robust and reproducible results.

References

- 1. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]

- 6. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]